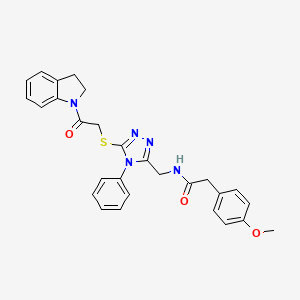

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a structurally complex compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 2. The triazole ring is further functionalized with a thioether-linked indolin-1-yl-2-oxoethyl moiety and a methylacetamide group bearing a 4-methoxyphenyl substituent.

The compound’s design integrates multiple heterocyclic and aromatic systems, which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3S/c1-36-23-13-11-20(12-14-23)17-26(34)29-18-25-30-31-28(33(25)22-8-3-2-4-9-22)37-19-27(35)32-16-15-21-7-5-6-10-24(21)32/h2-14H,15-19H2,1H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTOWJBCLNIJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C28H27N5O3S |

| Molecular Weight | 513.62 g/mol |

| IUPAC Name | N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |

| Purity | Typically 95% |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). In one study, related indole-containing compounds demonstrated low minimum inhibitory concentrations (MICs) against MRSA, suggesting that the presence of indolin and triazole structures may enhance antimicrobial efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. For instance, derivatives with similar structural motifs have shown promising antiproliferative activities against a range of cancer cell lines. In particular, compounds with indolin and triazole functionalities have been linked to significant cytotoxic effects on rapidly dividing cancer cells. Research has indicated that these compounds can inhibit cell growth effectively at micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are also noteworthy. Compounds similar to the one have been shown to reduce inflammation markers in various experimental models. This suggests that the compound may possess therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

- Anti-inflammatory Research :

Scientific Research Applications

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 513.62 g/mol. It is also known by the IUPAC name N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide. This compound, typically with a purity of 95%, is intended for research applications.

Scientific Research Applications

This compound is investigated for its potential biological activities, specifically antimicrobial, anticancer, and anti-inflammatory properties. The presence of a triazole moiety in the compound contributes to these activities .

Antimicrobial Activity

Triazole derivatives have demonstrated effectiveness against bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Indole-containing compounds with indolin and triazole structures may enhance antimicrobial efficacy. The introduction of a sulfur atom into the triazole ring can improve the bioactivity of the compounds . This may be due to the increased lipophilicity and modulation of electron density in the triazole ring caused by the sulfur atom, which enhances transmembrane diffusion and interaction with macromolecular targets .

Anticancer Properties

In vitro studies have explored the potential of this compound as an anticancer agent. Derivatives with similar structural motifs have exhibited antiproliferative activities against cancer cell lines. Compounds with indolin and triazole functionalities have been linked to cytotoxic effects on rapidly dividing cancer cells and can effectively inhibit cell growth at micromolar concentrations.

Anti-Inflammatory Effects

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: Replacement of the 1,2,4-triazole with oxadiazole (e.g., ) or thiazolidinone (e.g., ) alters solubility and binding kinetics. Thiazolidinone derivatives often exhibit enhanced metabolic stability but reduced synthetic yields (e.g., 70% in ). Isoxazole-containing analogues (e.g., ) show moderate activity scores (5.797), suggesting substituent-dependent efficacy.

Indole/indolinyl moieties are critical for interactions with aromatic residues in enzyme active sites, as seen in acetylcholinesterase inhibitors .

Synthetic Feasibility :

- S-Alkylation methods for triazole-thioacetamide derivatives (e.g., ) are widely used but may require optimization for sterically hindered substrates like the target compound.

Functional Comparisons

Enzyme Inhibition Potential

- Acetylcholinesterase (AChE) Inhibition : Benzofuran-triazole hybrids (e.g., ) and oxadiazole-indole derivatives (e.g., ) demonstrate AChE inhibition, a property likely shared by the target compound due to its triazole-indole scaffold.

- Antimicrobial Activity : Thiazole derivatives (e.g., ) and spiro-indole compounds (e.g., ) highlight the role of heterocycles in antimicrobial efficacy, though the target’s methoxyphenyl group may shift selectivity toward eukaryotic targets.

Physicochemical Properties

- CMC Determination : Quaternary ammonium compounds (e.g., BAC-C12 in ) exhibit micelle formation at 0.4–8.3 mM, suggesting that the target’s amphiphilic structure (triazole + acetamide) may similarly aggregate, affecting bioavailability.

- Thermal Stability: Thiazolidinone derivatives () melt at 164–166°C, whereas oxadiazole analogues () lack reported data. The target compound’s melting point is uncharacterized but likely exceeds 150°C based on aromatic stacking.

Methodological Considerations in Similarity Assessment

- Structural vs. Functional Similarity : Computational methods (e.g., Tanimoto coefficients) prioritize structural overlap, while functional similarity relies on shared biological endpoints . The target compound’s indole-triazole scaffold aligns with AChE inhibitors (), but substituent variations (e.g., methoxyphenyl vs. pyridinyl) may alter selectivity.

- Limitations : emphasizes that dissimilarity in one structural region (e.g., triazole vs. oxadiazole) can lead to divergent biological outcomes despite overall similarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.